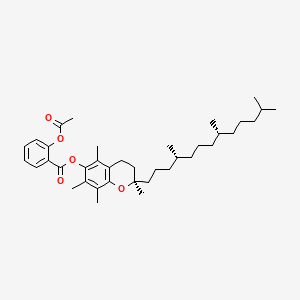
Gadolinium arsenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium arsenide is a compound composed of gadolinium and arsenic
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadolinium arsenide can be synthesized through several methods, including:
Solid-State Reaction: This involves the direct reaction of gadolinium and arsenic at high temperatures.
Chemical Vapor Deposition (CVD): This method involves the reaction of gadolinium chloride with arsine gas at elevated temperatures to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity gadolinium and arsenic sources. The solid-state reaction method is commonly employed due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Gadolinium arsenide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gadolinium oxide and arsenic trioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: this compound can undergo substitution reactions where gadolinium or arsenic atoms are replaced by other elements.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various halides or other reactive species under controlled conditions.
Major Products Formed
Oxidation: Gadolinium oxide and arsenic trioxide.
Reduction: Elemental gadolinium and arsenic.
Substitution: Compounds with substituted elements.
Scientific Research Applications
Gadolinium arsenide has several scientific research applications, including:
Electronics: Used in the development of semiconductors and other electronic devices due to its unique electrical properties.
Materials Science: Investigated for its potential use in advanced materials with specific magnetic and electronic characteristics.
Medicine: Studied for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Chemistry: Used as a precursor for the synthesis of other gadolinium-based compounds.
Mechanism of Action
The mechanism by which gadolinium arsenide exerts its effects is primarily related to its electronic structure. The compound interacts with various molecular targets and pathways, including:
Electronic Band Structure: this compound has a unique electronic band structure that allows it to interact with other materials and influence their electronic properties.
Magnetic Properties: The gadolinium component imparts specific magnetic properties to the compound, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Gallium arsenide: Another III-V semiconductor with similar electronic properties but different applications.
Indium arsenide: Similar in structure but with different electronic and optical properties.
Aluminum arsenide: Used in combination with other compounds to create heterostructures with unique properties.
Uniqueness
Gadolinium arsenide is unique due to its combination of rare earth and arsenic elements, which imparts specific magnetic and electronic properties not found in other similar compounds. This makes it particularly valuable in specialized applications where these properties are required.
Properties
CAS No. |
12005-89-9 |
|---|---|
Molecular Formula |
AsGd |
Molecular Weight |
232.2 g/mol |
IUPAC Name |
arsanylidynegadolinium |
InChI |
InChI=1S/As.Gd |
InChI Key |
KHQWARAFVNUCJC-UHFFFAOYSA-N |
Canonical SMILES |
[As]#[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


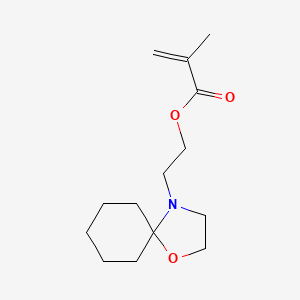
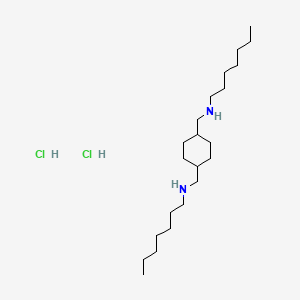
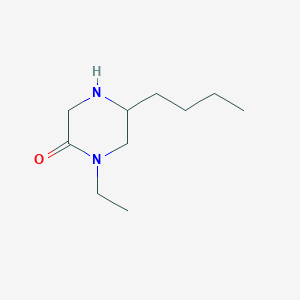
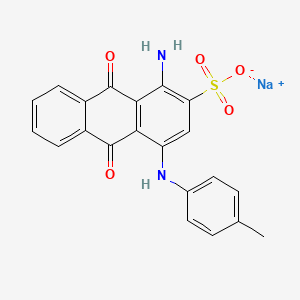
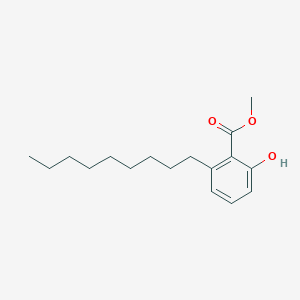
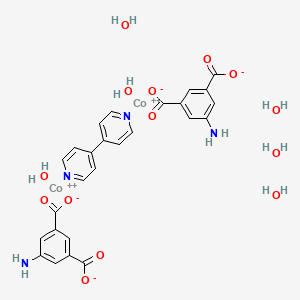
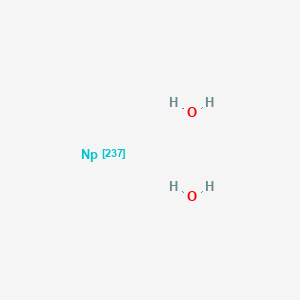
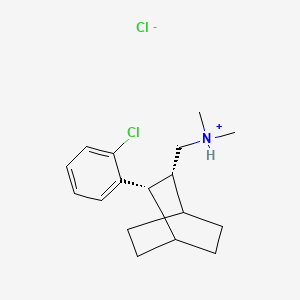
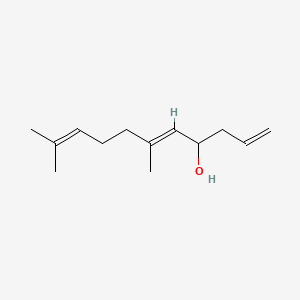

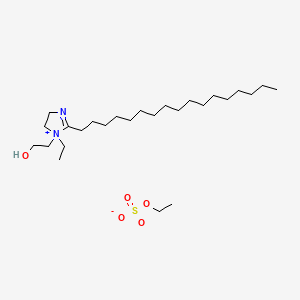
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
